molecular formula C10H13NO2 B11912677 (4-Aminoisochroman-6-yl)methanol

(4-Aminoisochroman-6-yl)methanol

Cat. No.: B11912677
M. Wt: 179.22 g/mol
InChI Key: XKLIRTGFEBERSK-UHFFFAOYSA-N
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Description

(4-Aminoisochroman-6-yl)methanol is an organic compound with the molecular formula C10H13NO2. It is a derivative of isochroman, featuring an amino group at the 4-position and a hydroxymethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminoisochroman-6-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with isochroman, which undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-pressure reactors for efficient reduction and hydroxymethylation .

Chemical Reactions Analysis

Types of Reactions: (4-Aminoisochroman-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Aminoisochroman-6-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: (4-Aminoisochroman-6-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in synthetic chemistry and medicinal research .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(4-amino-3,4-dihydro-1H-isochromen-6-yl)methanol

InChI

InChI=1S/C10H13NO2/c11-10-6-13-5-8-2-1-7(4-12)3-9(8)10/h1-3,10,12H,4-6,11H2

InChI Key

XKLIRTGFEBERSK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CO1)C=CC(=C2)CO)N

Origin of Product

United States

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